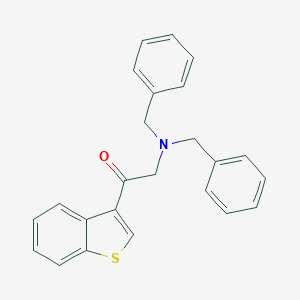![molecular formula C10H12N4OS4 B274526 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B274526.png)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of thiadiazole derivatives and has been studied for its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is not fully understood. However, it is believed to exert its pharmacological effects through various pathways such as inhibiting protein synthesis, inducing apoptosis, and reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting protein synthesis. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In bacterial infections, it has been shown to inhibit the growth of various bacterial strains by interfering with bacterial cell wall synthesis.
実験室実験の利点と制限
The advantages of using N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit the growth of cancer cells and bacterial strains, and its anti-inflammatory properties. The limitations of using this compound in lab experiments include its potential toxicity, lack of understanding of its mechanism of action, and the need for further research to fully understand its therapeutic potential.
将来の方向性
There are several future directions for the research on N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide. These include:
1. Further studies on its mechanism of action to fully understand its pharmacological properties.
2. Studies on its potential therapeutic applications in other diseases such as diabetes, cardiovascular diseases, and neurological disorders.
3. Development of new derivatives of this compound with improved pharmacological properties.
4. Studies on the toxicity and safety of this compound in animal models and humans.
5. Clinical trials to evaluate its therapeutic potential in humans.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and bacterial infections. Further research is needed to fully understand its mechanism of action and therapeutic potential.
合成法
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-amino-5-(ethylthio)-1,3,4-thiadiazole with 2-chloro-4-methylthiazole in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the final compound.
科学的研究の応用
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and bacterial infections. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, it has been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models. In bacterial infections, it has been studied for its antibacterial properties and has shown to inhibit the growth of various bacterial strains.
特性
分子式 |
C10H12N4OS4 |
|---|---|
分子量 |
332.5 g/mol |
IUPAC名 |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C10H12N4OS4/c1-3-16-10-14-13-8(19-10)12-7(15)5-18-9-11-6(2)4-17-9/h4H,3,5H2,1-2H3,(H,12,13,15) |
InChIキー |
WFRMEAYMQJWBAI-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC(=CS2)C |
正規SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC(=CS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-Iodo-4-phenylbicyclo[2.2.2]octane](/img/structure/B274455.png)

![[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B274459.png)
![2-{[5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B274461.png)
![4-Methyl-2-[2-(toluene-4-sulfonyl)-acetylamino]-thiazole-5-carboxylic acid ethyl ester](/img/structure/B274463.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B274468.png)
![2-({[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B274471.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B274479.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274482.png)